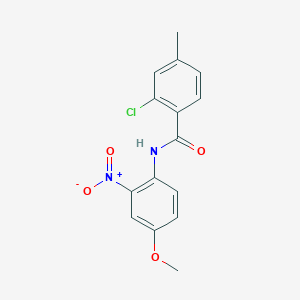
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide
Vue d'ensemble
Description
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNBA belongs to the class of benzamide derivatives and has a molecular formula of C15H14ClN3O4. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide is not fully understood. However, studies suggest that this compound exerts its pharmacological effects by modulating various cellular pathways. For example, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA repair, leading to cell death in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, this compound has been found to modulate the expression of various genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits potent pharmacological activity at low concentrations, making it a useful tool for studying cellular pathways involved in cancer and inflammation. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and reduction reactions, leading to the formation of reactive metabolites. This compound also exhibits poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
The potential pharmacological properties of 2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide have generated significant interest in its use as a therapeutic agent. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, studies should investigate the pharmacokinetics and toxicity of this compound in vivo to assess its suitability as a drug candidate. This compound could also be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antifungal agents. Overall, this compound has significant potential for advancing our understanding of cellular pathways involved in cancer and inflammation and for the development of new therapeutic agents.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide has been extensively studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antifungal activities. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(12(16)7-9)15(19)17-13-6-4-10(22-2)8-14(13)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQXNHJLQVJJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



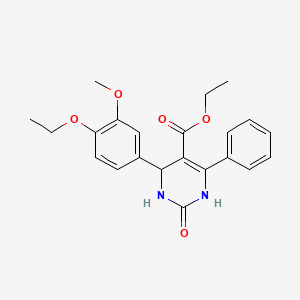
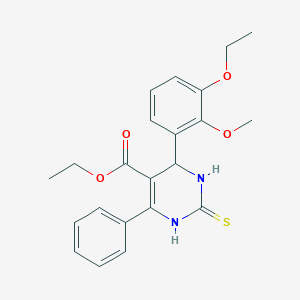
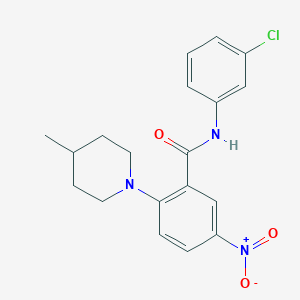
![3-allyl-5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959334.png)
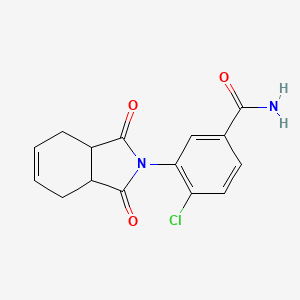
![10-bromo-6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959355.png)
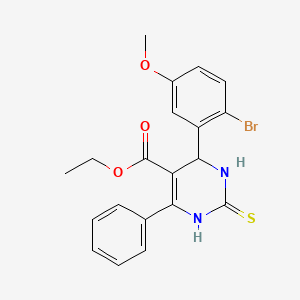
![7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959361.png)
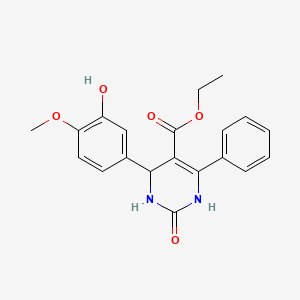
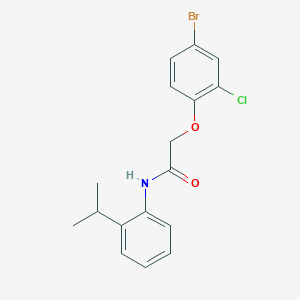
![2-(4-bromo-2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3959388.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959392.png)
![N-(4-{[2-(allylthio)propanoyl]amino}-2-chlorophenyl)-2,2-dimethylpropanamide](/img/structure/B3959395.png)
